molecular formula C11H14ClN3O2 B1373675 2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride CAS No. 1221723-01-8

2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride

Cat. No. B1373675
CAS RN: 1221723-01-8
M. Wt: 255.7 g/mol
InChI Key: DJIVBBMMCFSYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride (2-PADH) is an organic compound used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and has a melting point of 149-151°C. 2-PADH has been studied extensively and has been found to have a variety of properties that make it useful in a variety of fields. 2-PADH has a wide range of uses, from being used in synthesis of other compounds to being used as a pharmaceutical.

Scientific Research Applications

Comprehensive Analysis of 2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione Hydrochloride Applications:

Psychiatric and Neurological Disorders

Given the use of pyrazole scaffolds in antipsychotic drugs, there is potential for this compound to be explored for its effects on psychiatric and neurological conditions.

Each of these fields presents unique opportunities for scientific research and application development based on the pharmacological activities of pyrazole derivatives . Further studies are needed to confirm these potential applications for “2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride”.

properties

IUPAC Name

2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c15-9-5-11(3-1-2-4-11)10(16)14(9)8-6-12-13-7-8;/h6-7H,1-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIVBBMMCFSYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CNN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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